

# Lawson-Based Staining Protocols for Histology and Microscopy: Application Notes

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## Compound of Interest

Compound Name: *Lawson*

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This document provides detailed application notes and protocols for utilizing **lawson** (2-hydroxy-1,4-naphthoquinone), the primary coloring agent in henna (*Lawsonia inermis*), as a versatile stain in histology and microscopy. These protocols offer natural, eco-friendly alternatives to conventional synthetic dyes like eosin, with applications in bright-field and fluorescence microscopy.

## Introduction to Lawson Staining

**Lawson**, also known as hennotannic acid, is an acidic dye that imparts a reddish-brown to brown color to tissues.<sup>[1]</sup> Its staining mechanism is based on ionic interactions between the phenolic group of the **lawson** molecule and the amino end-groups of proteins within the tissue, particularly acidophilic structures such as the cytoplasm, extracellular matrix, collagen, and muscle fibers.<sup>[2]</sup> This interaction with proteins like keratin is what allows for its traditional use as a strong, permanent stain for skin and hair.<sup>[1]</sup> Recent research has highlighted its potential as a biological stain, offering a biodegradable and less toxic alternative to synthetic dyes like eosin in routine histological preparations.<sup>[2][3]</sup> Furthermore, **lawson** possesses intrinsic fluorescence, opening avenues for its use in fluorescence microscopy.<sup>[1][4]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and characteristics of **lawson**-based stains.

Table 1: Comparative Staining Intensity of **Lawsonone** (from *Lawsonia inermis*) vs. Eosin

Stain	Mean Staining Intensity	Reference
Eosin	15.85	[3]
<i>Lawsonia inermis</i>	15.05	[3]

Note: Staining intensity was evaluated on a scale, with higher values indicating stronger staining.

Table 2: **Lawsonone** Concentration in *Lawsonia inermis* Leaves

Analysis Method	Lawsonone Content ( g/100g of dried crude drug)	Reference
TLC-Densitometry	0.76 ± 0.05	[5]
TLC-Image Analysis	0.87 ± 0.11	[5]

Table 3: **Lawsonone** Release Kinetics from Henna Powder

Soaking Time	Lawsonone Release (%)	Reference
30 min	0.0657	[6]
4 hours	0.3014 (Maximum)	[6]

## Experimental Protocols

### Preparation of **Lawsonone** Staining Solution from Henna Powder

This protocol describes two common methods for extracting **lawsonone** from dried *Lawsonia inermis* (henna) leaves.

#### A. Maceration Method

- Weigh 100g of dried, powdered henna leaves.
- Soak the powder in 1,000 ml of distilled water for 24 hours.[2]
- Filter the mixture to collect the aqueous extract.
- Concentrate the filtrate using a rotary evaporator.
- To prepare the staining solution, dissolve 2g of the concentrated henna dye extract and 5 ml of ethanol in 50 ml of distilled water.[2]
- Adjust the pH to 7.5 for optimal staining intensity.[2]

#### B. Soxhlet Extraction Method

- Place 100g of dried, powdered henna leaves into a Soxhlet apparatus.
- Extract with distilled water for approximately 72 hours, or until the solvent runs clear.[2]
- Concentrate the extract using a rotary evaporator.[2]
- Prepare the final staining solution as described in step 5 of the maceration method.

Note: The Soxhlet extraction method has been reported to yield superior staining efficacy, potentially due to a higher concentration of **lawsone** in the extract.[2]

## Hematoxylin and Lawsone (H&L) Staining Protocol for Paraffin-Embedded Tissues

This protocol provides a substitute for the standard Hematoxylin and Eosin (H&E) stain.

- Deparaffinization and Rehydration:
  - Immerse slides in xylene for 2 changes of 5 minutes each.
  - Hydrate through descending grades of alcohol: 100%, 95%, 70%, and 50% for 3 minutes each.

- Rinse in running tap water.
- Nuclear Staining:
  - Stain with Harris's hematoxylin for 5-10 minutes.
  - Wash in running tap water.
  - Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) with 3-5 quick dips.
  - Wash in running tap water.
  - Blue in Scott's tap water substitute or saturated lithium carbonate solution for 1-2 minutes.
  - Wash in running tap water.
- Cytoplasmic Staining with **Lawsone**:
  - Immerse slides in the prepared **lawsone** staining solution for 15 to 45 minutes. A 45-minute duration has been shown to provide good results.[\[2\]](#)[\[7\]](#)
  - Wash in tap water.[\[7\]](#)
- Dehydration and Mounting:
  - Dehydrate through ascending grades of alcohol: 50%, 75%, 95%, and absolute alcohol for 3 minutes each.[\[7\]](#)
  - Clear in xylene for 2 changes of 5 minutes each.
  - Mount with a suitable mounting medium (e.g., DPX).[\[7\]](#)

Expected Results: Nuclei will be stained blue to purple, while cytoplasm, keratin, collagen fibers, and red blood cells will be stained brown.[\[2\]](#)

## Lawson-Based Staining for Fluorescence Microscopy

Recent studies have demonstrated the fluorescent properties of **lawsone**, particularly in the form of **lawsone** polymer dots (LPDs), which can be used for cellular imaging.[\[4\]](#)[\[8\]](#)

### A. Preparation of **Lawson** Polymer Dots (LPDs)

This protocol is adapted from a solvothermal approach.<sup>[8]</sup>

- A detailed synthesis protocol for LPDs can be found in the work by Ward et al. (2022). The general principle involves a solvothermal reaction of 2-hydroxy-1,4-naphthoquinone.<sup>[8]</sup>
- The resulting LPDs have been shown to have an emission maximum at 527 nm with a quantum yield of 37%.<sup>[8]</sup>

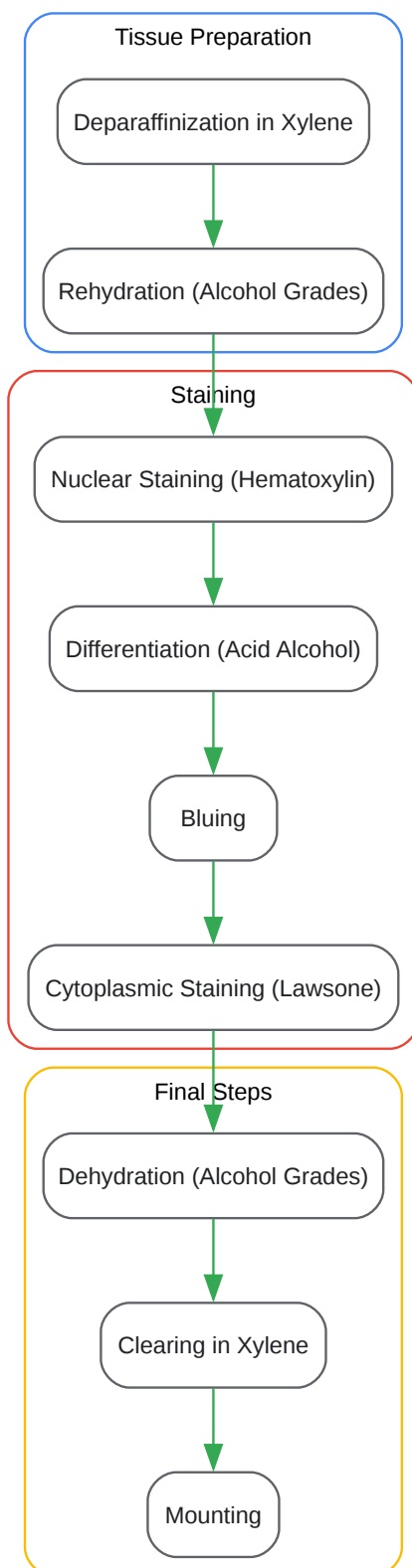
### B. Staining Protocol for Cultured Cells

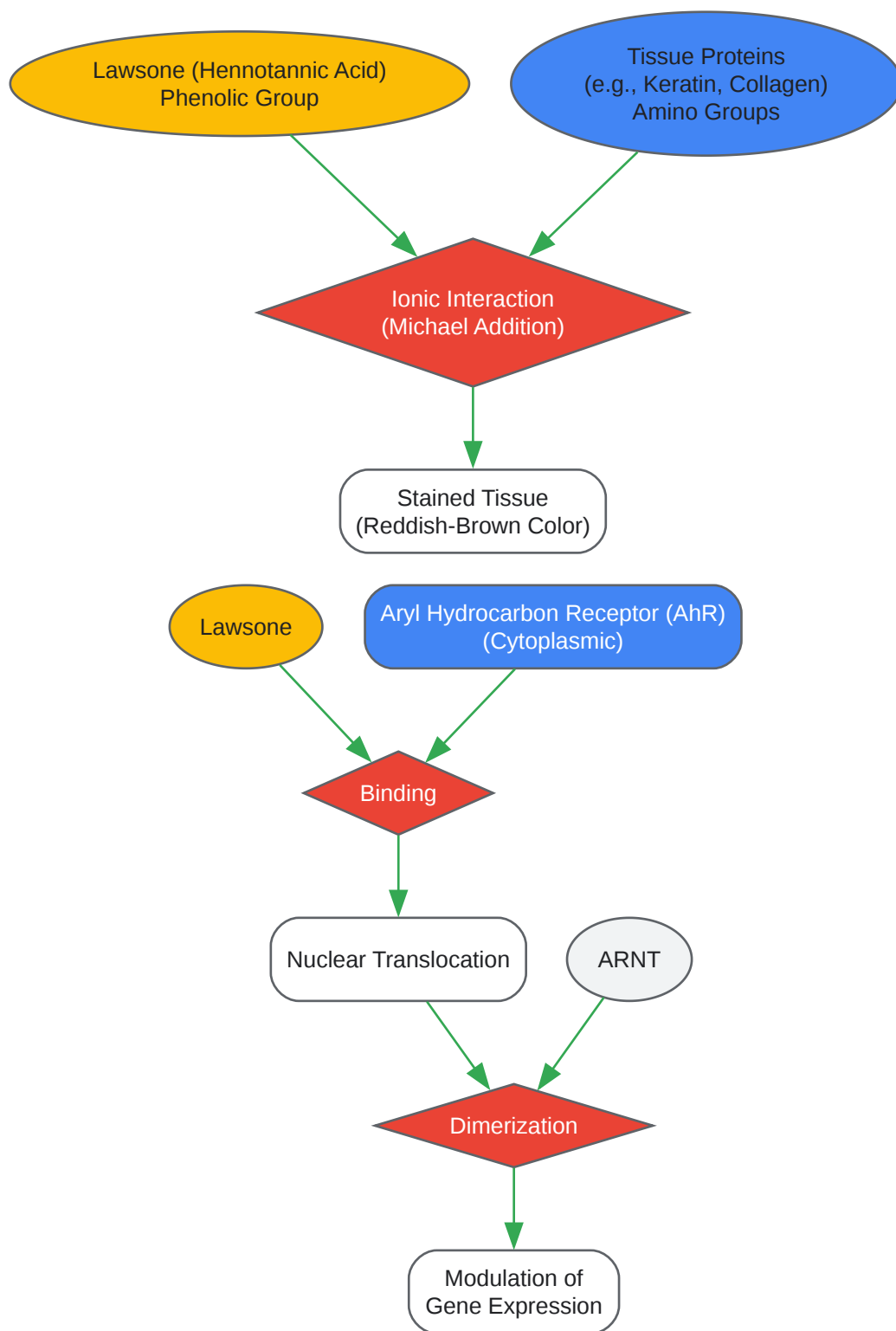
- Culture cells (e.g., breast cancer cells) on coverslips to the desired confluency.
- Prepare a working solution of water-soluble LPDs in an appropriate cell culture medium.
- Incubate the cells with the LPD solution for a specified time to allow for uptake.
- Wash the cells with phosphate-buffered saline (PBS) to remove excess LPDs.
- Fix the cells if required for the experimental design.
- Mount the coverslips on microscope slides.
- Image using a fluorescence microscope with an excitation wavelength around 450 nm.<sup>[8]</sup>

Expected Results: Labeled cellular components will fluoresce, allowing for visualization.

## Diagrams and Workflows

### Experimental Workflow for Hematoxylin and **Lawson** (H&L) Staining





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